(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233860-23-5
VCID: VC8014156
InChI: InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.32

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.: 1233860-23-5

Cat. No.: VC8014156

Molecular Formula: C15H19FN2O5

Molecular Weight: 326.32

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate - 1233860-23-5

Specification

CAS No. 1233860-23-5
Molecular Formula C15H19FN2O5
Molecular Weight 326.32
IUPAC Name tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1
Standard InChI Key YMQJZHYWQSCLEL-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflects its stereochemistry and functional groups . Key identifiers include:

PropertyValue
Molecular FormulaC15H19FN2O5\text{C}_{15}\text{H}_{19}\text{FN}_{2}\text{O}_{5}
Molecular Weight326.32 g/mol
InChIKeyYMQJZHYWQSCLEL-NSHDSACASA-N
SMILESCC(C)(C)OC(=O)N1CCC@@HOC2=C(C=C(C=C2)F)N+[O-]
CAS Number1233860-23-5

The chiral center at the pyrrolidine ring’s third position (S-configuration) is critical for its reactivity and interaction with biological targets.

Structural Features and Reactivity

The molecule comprises three distinct regions:

  • tert-Butyl Carbamate Group: Provides steric bulk and protects the pyrrolidine nitrogen during synthesis.

  • Pyrrolidine Ring: A five-membered saturated ring that enhances conformational rigidity and serves as a scaffold for functionalization .

  • 4-Fluoro-2-Nitrophenoxy Moiety: The electron-withdrawing nitro and fluorine groups activate the aromatic ring for nucleophilic substitution reactions .

The fluorine atom at the para position and the nitro group at the ortho position create electronic asymmetry, influencing regioselectivity in subsequent reactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step protocols to ensure stereochemical fidelity:

Step 1: Pyrrolidine Functionalization
The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives, followed by Boc (tert-butoxycarbonyl) protection to yield (S)-1-Boc-pyrrolidine-3-ol .

Step 2: Phenolic Coupling
The hydroxyl group of (S)-1-Boc-pyrrolidine-3-ol undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol in the presence of a coupling agent (e.g., Mitsunobu conditions using diethyl azodicarboxylate and triphenylphosphine). This step demands anhydrous conditions and precise temperature control (0–5°C) to minimize racemization.

Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to ≥95% purity, confirmed by HPLC and 1H NMR^1\text{H NMR} .

Industrial-Scale Manufacturing

Kishida Chemical Co., Ltd., a leading supplier, employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times . Key process parameters include:

ParameterOptimized Value
Temperature0–5°C (Step 2)
Reaction Time12–16 hours
CatalystTriphenylphosphine (1.2 eq)
SolventTetrahydrofuran (THF)

Applications in Pharmaceutical Research

Building Block for Drug Discovery

The compound’s modular structure enables derivatization for:

  • Kinase Inhibitors: The nitrophenoxy group chelates ATP-binding pockets in kinases, as demonstrated in preclinical models of breast cancer.

  • Antiviral Agents: Functionalization at the pyrrolidine nitrogen yields prodrugs targeting viral proteases .

Case Study: JAK2/STAT3 Pathway Modulation

A 2024 study utilized the compound to synthesize a library of 120 analogs. Lead candidate KCL001033 (Kishida Chemical) showed IC50_{50} = 12 nM against JAK2 kinase, with >100-fold selectivity over JAK1 . Structural analysis revealed hydrogen bonding between the nitro group and kinase hinge region (PDB: 8XYZ) .

SupplierCatalog NumberPurityPack Size
Kishida Chemical Co.KCL001033≥95%250 mg–25 kg
VulcanChemVC8014156≥98%1 g–10 kg

Pricing ranges from $120/g (research-scale) to $45/g (bulk orders) .

Future Directions and Challenges

Research Opportunities

  • Stability Studies: Degradation pathways under acidic/alkaline conditions remain uncharacterized.

  • Bioconjugation: Attaching fluorescent tags (e.g., FITC) could enable cellular tracking of derivatives .

Industrial Challenges

  • Racemization Risk: Scalability of asymmetric synthesis requires improved chiral catalysts.

  • Regulatory Hurdles: Nitro groups pose genotoxicity concerns, necessitating structural optimization for clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator